Premazepam

Description

Contextualization within Benzodiazepine (B76468) Research and Development

Premazepam is a chemical compound classified as a benzodiazepine derivative. ontosight.ai Benzodiazepines represent a class of medications that primarily exert their effects by interacting with benzodiazepine receptors within the central nervous system. nih.gov These receptors are associated with the gamma-aminobutyric acid (GABA) receptor complex, and benzodiazepines enhance the inhibitory effects of GABA, leading to various pharmacological properties. ontosight.aidrugbank.com Common properties shared among benzodiazepines include anxiolytic (anti-anxiety), sedative, hypnotic (sleep-inducing), anticonvulsant, and muscle relaxant effects. ontosight.aiwikipedia.org

This compound is specifically identified as a pyrrolodiazepine, a structural subclass of benzodiazepines. wikipedia.org Its chemical structure features a pyrrolo-diazepine ring system, which differentiates it from other benzodiazepines that typically contain a benzene (B151609) ring fused to a diazepine (B8756704) ring. ontosight.ai Research into benzodiazepines and their derivatives like this compound aims to explore compounds with potentially varied pharmacological profiles, including differing potencies and selectivities for specific effects. wikipedia.org

Historical Perspective of its Discovery and Pre-clinical Investigation

This compound is also known by its International Nonproprietary Name (INN) and has the identifier ChemBL2104741. ontosight.ai It was shown to possess both anxiolytic and sedative properties in humans in 1984, although it was never subsequently marketed. wikipedia.org The discovery and development of new drug candidates, including benzodiazepine derivatives, typically involve a multi-stage process beginning with discovery and development, followed by preclinical studies. humanspecificresearch.org Preclinical research is a crucial phase that precedes testing in humans, focusing on collecting important feasibility and drug safety data, often utilizing laboratory animals. wikipedia.org

Preclinical studies for drug candidates like this compound involve both in vitro (laboratory-based experiments, often with cell cultures) and in vivo (animal model) testing to assess safety, efficacy, and potential side effects before human trials commence. biostock.seppd.com These studies are designed to mimic conditions expected in human clinical trials and adhere to guidelines such as Good Laboratory Practice (GLP) to ensure data reliability. wikipedia.orgppd.com

Research findings from preclinical investigations into this compound have provided insights into its interaction with benzodiazepine receptors. In vitro studies using rat brain synaptosomes demonstrated that this compound competitively displaced radiolabeled ligands such as ³H-diazepam, ³H-flunitrazepam, and ³H-RO 15-1788 from their binding sites. researchgate.netresearchgate.net this compound exhibited a binding potency intermediate to other benzodiazepines in these studies, with Hill coefficients near 1 across different brain regions. researchgate.netresearchgate.net

Further in vitro research explored the modulation of ³H-flunitrazepam binding by GABA in the presence of this compound in rat cerebral cortex and cerebellum. researchgate.netresearchgate.net While GABA markedly reduced the IC₅₀ of flunitrazepam in both regions, its effect on this compound's IC₅₀ was observed in the cerebral cortex (a 1.6-fold reduction) but remained unchanged in the cerebellum. researchgate.netresearchgate.net This regional difference in GABA modulation suggested the possibility that this compound might act as a partial agonist in the cortex and potentially as an antagonist in the cerebellum. researchgate.netresearchgate.net

In vivo studies investigating the interaction of this compound with benzodiazepine receptors in rats indicated that this compound bound strongly to these receptors, although it was less potent than diazepam depending on the brain area examined. researchgate.net Studies on in vivo receptor occupancy in the rat hippocampus and cerebellum showed that this compound reached approximately 70% and 80% occupancy, respectively, within the dose range used for pharmacological tests in rats. researchgate.netnih.govsemanticscholar.org These findings, particularly the observation that more brain receptors were occupied by this compound than by other benzodiazepines at equiactive doses (e.g., antileptazol ED₅₀), led to the suggestion that this compound may function as a partial agonist at benzodiazepine receptors, with potentially lower intrinsic activity in the cerebellum compared to the hippocampus. researchgate.netnih.gov This proposed partial agonism and differential activity across brain regions were considered as potential explanations for the observed lack of significant sedative and ataxic properties in preclinical animal models. researchgate.netnih.gov

Preclinical studies also compared the effects of this compound and diazepam. Initial studies in human subjects indicated that single doses of this compound produced similar sedative effects to diazepam, although with a tendency towards greater psychomotor impairment. wikipedia.orgbps.ac.uk However, repeated dosing over several days showed that this compound caused less sedation and tended to produce less psychomotor impairment than diazepam. wikipedia.orgbps.ac.uk this compound also exhibited a different EEG profile compared to diazepam, characterized by more slow wave activity and less fast wave activity. wikipedia.orgbps.ac.uk Tests suggested that 7.5 mg of this compound was approximately equivalent to 5 mg of diazepam in terms of certain effects. wikipedia.org

The metabolic fate of this compound in animal species such as rats and dogs was also investigated during preclinical development to support toxicity studies. psu.edu These studies aimed to establish the metabolic pathways of the compound. psu.edu

Data from Pre-clinical Binding Studies (In Vitro, Rat Brain)

| Ligand | This compound Displacement (IC₅₀) | GABA Modulation (Cortex) | GABA Modulation (Cerebellum) |

| ³H-Diazepam | Competitive Displacement | Not specified | Not specified |

| ³H-Flunitrazepam | Competitive Displacement | 1.6-fold reduction in IC₅₀ researchgate.net | Unchanged IC₅₀ researchgate.net |

| ³H-RO 15-1788 | Competitive Displacement | Markedly reduced IC₅₀ researchgate.net | GABA-independent IC₅₀ researchgate.net |

Data from Pre-clinical Receptor Occupancy (In Vivo, Rat)

| Brain Region | Approximate this compound Occupancy (within pharmacological dose range) |

| Hippocampus | ~70% researchgate.netnih.gov |

| Cerebellum | ~80% researchgate.netnih.gov |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 72104 |

| Diazepam | 3016 |

| Flunitrazepam | 3340 |

| RO 15-1788 | 3047 |

| GABA | 149 |

| Chlordiazepoxide | 2658 |

| Alprazolam | 2118 |

| Clobazam | 2754 |

| Lorazepam | 3958 |

| Clonazepam | 2800 |

| Quazepam | 4940 |

| Temazepam | 5345 |

| Bromazepam | 2452 |

| Phenazepam | 160115 |

| Pinazepam | 4827 |

| Prazepam | 4907 |

| Rilmazafone | 65633 |

| Desmethyldiazepam | 3039 |

| Flumazenil | 3371 |

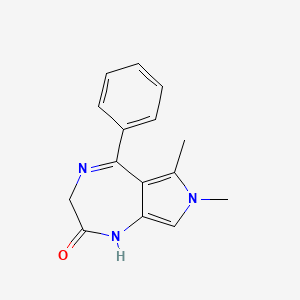

This compound is a chemical compound belonging to the pyrrolo-diazepine class. It is a benzodiazepine derivative characterized by a unique fused ring system. acetherapeutics.comontosight.aibiocat.com

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-5-phenyl-1,3-dihydropyrrolo[3,4-e][1,4]diazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-10-14-12(9-18(10)2)17-13(19)8-16-15(14)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWSHOJSFGGNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CN1C)NC(=O)CN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206026 | |

| Record name | Premazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57435-86-6 | |

| Record name | Premazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57435-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Premazepam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057435866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC290940 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Premazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREMAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI7443PDLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Structure and Synthesis Pathways

Structural Characteristics of the Pyrrolo-Diazepine System Premazepam's chemical structure features a pyrrolo-diazepine ring system.ontosight.aiUnlike typical benzodiazepines which have a benzene (B151609) ring fused to a diazepine (B8756704) ring, this compound incorporates a pyrrole (B145914) ring fused to a diazepine ring.ontosight.aiSpecifically, it is a 1,4-diazepine system fused with a pyrrole ring. The IUPAC name for this compound is 3,7-Dihydro-6,7-dimethyl-5-phenylpyrrolo(3,4-e)-1,4-diazepin-2(1H)-one.acetherapeutics.commedkoo.comThe molecular formula of this compound is C₁₅H₁₅N₃O, and its molecular weight is approximately 253.30 g/mol .acetherapeutics.comwikipedia.orgcas.orglgcstandards.comclinisciences.combiosynth.comThe structure includes a phenyl substituent at the 5-position and methyl groups at the 6 and 7 positions of the pyrrolo-diazepine core.acetherapeutics.commedkoo.comwikipedia.org

The pyrrolo cas.orgCurrent time information in Bangalore, IN.benzodiazepine (B76468) (PBD) tricyclic ring system, related to the pyrrolo-diazepine system found in this compound, can exist as three possible structural isomers: [2,1-c] cas.orgCurrent time information in Bangalore, IN., [1,2-a] cas.orgCurrent time information in Bangalore, IN., and [1,2-d] cas.orgCurrent time information in Bangalore, IN.. nih.govresearchgate.net While this compound itself is described as a pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-5-phenyl-, the general pyrrolo-diazepine framework involves a seven-membered diazepine ring fused with a five-membered pyrrole ring. The specific arrangement and saturation of these rings define the different types of pyrrolo-diazepine systems.

Interactive Table: this compound Chemical Identifiers

| Property | Value | Source |

| CAS Number | 57435-86-6 | acetherapeutics.combiocat.commedkoo.comwikipedia.orgcas.orglgcstandards.comclinisciences.com |

| Chemical Formula | C₁₅H₁₅N₃O | acetherapeutics.comwikipedia.orgcas.orglgcstandards.comclinisciences.combiosynth.com |

| Molecular Weight | 253.305 g/mol (approx) | acetherapeutics.comwikipedia.orgcas.orglgcstandards.comclinisciences.combiosynth.com |

| IUPAC Name | 3,7-Dihydro-6,7-dimethyl-5-phenylpyrrolo(3,4-e)-1,4-diazepin-2(1H)-one | acetherapeutics.commedkoo.com |

| PubChem CID | 72104 | wikipedia.orguni.lunih.gov |

| InChIKey | CNWSHOJSFGGNLC-UHFFFAOYSA-N | acetherapeutics.commedkoo.comwikipedia.orguni.lugoogle.com |

| SMILES | Cc1c2C(=NCC(=O)Nc2cn1C)c3ccccc3 | acetherapeutics.commedkoo.comlgcstandards.combiosynth.comuni.lu |

| Melting Point | 270 °C (decomp) | cas.org |

Foundational Synthetic Routes and Chemical Transformations The synthesis of this compound involves complex organic chemistry reactions, including condensation and cyclization steps, to form the unique pyrrolo-diazepine structure.ontosight.aiWhile specific detailed synthetic routes for this compound are not extensively detailed in the provided snippets, the synthesis of related pyrrolocas.orgCurrent time information in Bangalore, IN.benzodiazepine systems offers insight into the chemical transformations involved in constructing such fused heterocyclic cores.

General approaches to pyrrolo cas.orgCurrent time information in Bangalore, IN.benzodiazepines, which share the core pyrrolo-diazepine framework with an additional fused benzene ring, have been developed. One method involves the reaction of isatoic anhydride (B1165640) and L-proline to form a dilactam. itmedicalteam.pl Another approach describes the synthesis of pyrrolo[1,2-a] cas.orgCurrent time information in Bangalore, IN.diazepin-3(2H)-ones from furfurylamines and α-amino acids, and pyrrolo[1,2-d] cas.orgCurrent time information in Bangalore, IN.diazepine-4(5H)-ones from 2-(2-furyl)ethylamines and β-amino acids, utilizing a one-pot method based on condensation, deprotection, furan (B31954) ring opening, and Paal-Knorr cyclization. researchgate.net Reductive cyclization of N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehydes has also been reported for the synthesis of [2,1-c] PBDs. nih.gov

Chemical transformations on the pyrrolo-diazepine system can involve modifications to the diazepine ring, such as the formation of imine bonds or the presence of carbonyl groups. nih.gov Aromatization reactions have also been applied to hydroxylated pyrrolo[2,1-c] cas.orgCurrent time information in Bangalore, IN.benzodiazepines using reagents like thionyl chloride. tandfonline.com

Research findings indicate that this compound undergoes metabolism in biological systems, leading to the identification of metabolites such as N-7-desmethyl this compound and 6-hydroxymethyl this compound, suggesting chemical transformations like N-demethylation and hydroxylation occur. researchgate.netpsu.edu

Derivatization Strategies for Analog Development and Research Derivatization strategies for compounds containing the pyrrolo-diazepine core, or related benzodiazepine structures, focus on modifying functional groups to create analogs with altered properties.google.comgoogle.comCommon functional groups suitable for derivatization include amino, hydroxyl, and sulfhydryl groups.google.com

For instance, derivatization at amino groups with fluorescent labels has been used in analytical methods for detecting related compounds. researchgate.net Carboxylic acid functions can be modified through amide and ester formation using coupling reagents like carbodiimides. google.com

Research into pyrrolo cas.orgCurrent time information in Bangalore, IN.benzodiazepine derivatives, which are structurally related to this compound, has explored modifications to the A and C rings and the unsaturation of the C ring to yield various structural types. researchgate.net Synthetic efforts have also focused on building multimeric pyrrolo[2,1-c] cas.orgCurrent time information in Bangalore, IN.benzodiazepines linked by various chains, highlighting strategies for extending the molecular structure. nih.govresearchgate.net

The development of analogs often aims to influence interactions with biological targets, such as GABA receptors, by altering substituents on the core structure. ontosight.ai Detailed research findings on specific derivatization strategies applied directly to this compound for analog development are not extensively detailed in the provided snippets, but the principles applied to related pyrrolo-diazepine and benzodiazepine systems are relevant.

Molecular Pharmacology and Receptor Interactions

Ligand Binding Studies

Ligand binding studies are crucial for characterizing the interaction of a compound with its receptor, providing information on affinity, kinetics, and distribution of binding sites. excelleratebio.comscholarsresearchlibrary.com

In Vitro Displacement Assays with Radiolabeled Ligands

In vitro displacement assays using radiolabeled ligands are a standard method to assess the binding affinity of a compound to a receptor. scholarsresearchlibrary.comresearchgate.net Studies with Premazepam have utilized this technique to investigate its interaction with benzodiazepine (B76468) binding sites in rat brain membranes. nih.govresearchgate.netresearchgate.net

This compound has been shown to competitively displace radiolabeled ligands such as 3H-diazepam, 3H-flunitrazepam, and 3H-RO 15-1788 (Flumazenil) from their binding sites on rat brain synaptosomes. nih.govresearchgate.netresearchgate.net The potency of this compound in displacing these ligands was found to be intermediate compared to other benzodiazepines. nih.govresearchgate.net

These displacement assays provide data on the concentration of this compound required to inhibit the binding of the radiolabeled ligand by a certain percentage (e.g., IC50 values). The competitive nature of the displacement indicates that this compound binds to the same or an overlapping site as these known benzodiazepine ligands. nih.gov

Receptor Binding Kinetics and Affinity Constants

Receptor binding kinetics describe the rates of association (kon) and dissociation (koff) of a ligand to its receptor, while affinity constants (Kd or Ki) quantify the strength of the binding interaction at equilibrium. excelleratebio.comscholarsresearchlibrary.com The equilibrium dissociation constant (Kd) is the concentration of the ligand at which half of the receptor sites are occupied. excelleratebio.comscholarsresearchlibrary.com The inhibition constant (Ki) is derived from IC50 values obtained in displacement assays and represents the inhibition constant for the binding of a competing ligand.

Studies have reported IC50 values for this compound's displacement of radiolabeled benzodiazepine ligands. For instance, the IC50 of this compound on 3H-RO 15-1788 and 3H-flunitrazepam binding was found to be influenced by the presence of GABA in a region-specific manner. nih.govresearchgate.netresearchgate.net Incubation temperature also affects this compound's affinity, with incubation at 37°C reducing its affinity for benzodiazepine receptors, although to a lesser extent than some other benzodiazepines. nih.govresearchgate.net

Regional Distribution of Binding Sites in Animal Brain Models

The distribution of benzodiazepine binding sites varies across different regions of the brain, reflecting the differential expression of GABAA receptor subunits. wikipedia.orgmeduniwien.ac.atsymbiosisonlinepublishing.com Studies investigating the regional distribution of this compound binding have been conducted in animal brain models, particularly rats. nih.govresearchgate.net

This compound competitively displaces radiolabeled ligands from binding sites in rat brain synaptosomes from different regions. nih.govresearchgate.netresearchgate.net The potency of displacement can vary between regions, suggesting differences in either receptor density or the composition of GABAA receptor subtypes present. nih.govresearchgate.net

Studies have indicated that the effect of GABA on this compound's inhibition of radiolabeled ligand binding differs between the cerebral cortex and cerebellum, suggesting variations in receptor properties or populations in these areas. nih.govresearchgate.netresearchgate.net Furthermore, in vivo occupancy studies in rat hippocampus and cerebellum indicated that this compound occupies a significant percentage of benzodiazepine receptors within pharmacologically relevant dose ranges, with potentially different occupancy levels between these regions at equiactive doses compared to other benzodiazepines. researchgate.net This regional variation in binding and modulation aligns with the concept of subunit-specific distribution and functional effects of benzodiazepines. wikipedia.orgmeduniwien.ac.atsymbiosisonlinepublishing.com

Data Table: Illustrative IC50 Data for this compound Displacement (Based on Search Results)

While precise, comprehensive Ki or Kd values across various subunits were not consistently available, the following table illustrates the type of IC50 data reported in displacement studies, showing the influence of GABA and brain region.

| Ligand Displaced | Brain Region | GABA Presence | Approximate IC50 (nM) | Reference |

| 3H-Flunitrazepam | Cortex | - | ~1.6x higher than with GABA | researchgate.net |

| 3H-Flunitrazepam | Cortex | +0.1 mM GABA | Reduced (1.6x) | researchgate.net |

| 3H-Flunitrazepam | Cerebellum | - | Unchanged with GABA | researchgate.net |

| 3H-Flunitrazepam | Cerebellum | +0.1 mM GABA | Unchanged | researchgate.net |

| 3H-RO 15-1788 | Cortex | - | Markedly reduced by GABA | nih.gov |

| 3H-RO 15-1788 | Cortex | +GABA | Reduced | nih.gov |

| 3H-RO 15-1788 | Cerebellum | - | GABA-independent | nih.gov |

| 3H-RO 15-1788 | Cerebellum | +GABA | GABA-independent | nih.gov |

| 3H-Diazepam | Rat Brain | N/A | Intermediate potency | nih.govresearchgate.net |

Note: Approximate values are inferred from descriptions of fold changes or relative potencies in the source material. Specific numerical values were not always provided in the snippets.

Detailed Research Findings Highlights:

this compound competitively displaces radiolabeled benzodiazepines from rat brain synaptosomes. nih.govresearchgate.netresearchgate.net

Its potency in displacement assays is intermediate compared to other benzodiazepines. nih.govresearchgate.net

The modulation of this compound binding by GABA is dependent on the brain region, being reduced by GABA in the cortex but not in the cerebellum. nih.govresearchgate.netresearchgate.net

Incubation temperature affects this compound's affinity for benzodiazepine receptors. nih.govresearchgate.net

In vivo studies suggest differential receptor occupancy by this compound in regions like the hippocampus and cerebellum. researchgate.net

The differential regional effects and GABA modulation suggest that this compound may act as a partial agonist with varying intrinsic activity depending on the specific GABAA receptor population, potentially linked to subunit composition. nih.govresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis in benzodiazepines aims to correlate specific structural features with their pharmacological activities and receptor binding profiles. nih.govacademicjournals.org These studies are crucial for understanding how modifications to the chemical structure influence the interaction with GABAA receptors and the resulting effects. nih.govchemisgroup.us

Correlating Structural Features with Receptor Binding Profiles

The core structure of benzodiazepines, typically a fused benzene (B151609) and diazepine (B8756704) ring system, is fundamental to their interaction with the benzodiazepine binding site on the GABAA receptor. ontosight.aiacademicjournals.orgwikipedia.org Early SAR studies highlighted the importance of the seven-membered diazepine ring for affinity at the benzodiazepine binding site. academicjournals.org

This compound's unique pyrrolo-diazepine ring system, as opposed to the more common benzene-diazepine structure, represents a significant structural deviation that influences its binding characteristics. ontosight.ai Detailed research findings often involve assessing the binding affinity of compounds to different GABAA receptor subtypes, typically those containing α1, α2, α3, and α5 subunits, as these are the primary targets for classical benzodiazepines. nih.govplos.orgresearchgate.net

Studies involving various benzodiazepine site ligands have shown differences in binding affinities across these subtypes. For instance, some compounds demonstrate preferential binding to α5-containing receptors, while others show higher affinity for α2 or α3 subtypes. nih.gov These differences in binding profiles are directly linked to subtle variations in the structure of the ligands and the architecture of the benzodiazepine binding site across different receptor isoforms. plos.orgnih.gov

The exact molecular interactions within the binding pocket are complex and involve residues from both the α and γ subunits. lakeforest.edunih.govbiorxiv.org SAR analysis attempts to identify which parts of the molecule are critical for these interactions and how structural modifications alter the fit and binding energy within the site. Factors such as the presence and position of substituents on the rings, the conformation of the diazepine ring, and the lipophilic properties of the molecule can all influence receptor affinity and selectivity. academicjournals.orgchemisgroup.us

Comparative SAR with Related Benzodiazepine Derivatives

Comparing the SAR of this compound with that of related benzodiazepine derivatives provides insights into how its unique pyrrolo-diazepine structure affects its pharmacological properties relative to compounds with the more typical benzene-diazepine core.

Classical 1,4-benzodiazepines, such as diazepam, bind to GABAA receptors containing α1, α2, α3, and α5 subunits. researchgate.netwikipedia.org this compound, as a partial agonist, may exhibit a different efficacy profile compared to full agonists like diazepam, even if they share some overlap in receptor subtype binding. wikipedia.orgwikipedia.org Partial agonists generally produce a less pronounced maximal response at the receptor compared to full agonists.

Comparative SAR studies often involve evaluating the binding affinities and functional effects (e.g., potentiation of GABA-induced currents) of different benzodiazepine derivatives across a panel of recombinant GABAA receptor subtypes. plos.orgnih.gov These studies can reveal differences in subtype selectivity that are attributable to structural variations. For example, some derivatives may show enhanced selectivity for α2 or α3 subtypes, which are implicated in anxiolytic effects, while others may be more selective for α1 subtypes, associated with sedative properties. meduniwien.ac.atresearchgate.net

The presence or absence of specific functional groups and their position on the benzodiazepine or pyrrolodiazepine scaffold can significantly alter the binding mode and affinity. Research suggests that even chemically similar compounds can display strikingly dissimilar binding properties, indicating that a single "common" binding mode may not apply to all benzodiazepines. nih.gov Instead, different chemotypes may interact with the binding site via distinct modes. nih.gov

While specific detailed comparative SAR data for this compound against a broad panel of benzodiazepine derivatives and receptor subtypes was not extensively available in the search results, the general principles of benzodiazepine SAR suggest that this compound's distinct structural class would confer a unique binding profile and potentially different subtype selectivity compared to classical 1,4-benzodiazepines.

Here is a table summarizing some key aspects of benzodiazepine receptor binding from the search results, which provides context for SAR analysis:

| Feature | Description | Relevant Subunits for Classical BZDs |

| Benzodiazepine Binding Site Location | Extracellular interface between α and γ subunits of GABAA receptors. wikipedia.orgpharmgkb.orgnih.govnih.govnih.govbiorxiv.org | α1, α2, α3, α5 and γ wikipedia.orgnih.govresearchgate.net |

| GABA Binding Site Location | Extracellular interface between α and β subunits of GABAA receptors. wikipedia.orgpharmgkb.orgnih.govlakeforest.edunih.gov | α and β wikipedia.orgpharmgkb.orgnih.govlakeforest.edunih.gov |

| Mechanism of Action | Positive allosteric modulation of GABAA receptor activity, enhancing GABA's effects. pharmgkb.orgresearchgate.netbenzoinfo.comnih.gov | Primarily via αβγ receptors wikipedia.orgnih.gov |

| Influence of α Subunit Isoform | Determines benzodiazepine sensitivity and influences binding site architecture. wikipedia.orgnih.govplos.orgresearchgate.net | α1, α2, α3, α5 wikipedia.orgnih.govresearchgate.net |

| Influence of γ Subunit Isoform | Typically requires a γ subunit (especially γ2) for high-affinity binding of classical BZDs. wikipedia.orgnih.govnih.gov | γ1, γ2, γ3 (with varying affinity) nih.govnih.gov |

Pre Clinical Pharmacokinetic and Metabolic Research Animal Models

Absorption and Distribution Studies in Animal Species

Studies in rats and dogs have shown that premazepam is rapidly absorbed from the gastrointestinal tract following oral administration. Peak plasma levels of total radioactivity, representing both the parent compound and its metabolites, are typically reached within 0.5-1 hour in rats and 2 hours in dogs after oral dosing. nih.govresearchgate.net The unchanged drug is also rapidly absorbed. nih.gov

Following absorption, this compound is distributed into tissues. Studies in rats indicated rapid diffusion into tissues and across the blood-brain barrier. researchgate.net Tissue distribution studies in rats did not identify specific target organs, with the exception of blood cells. researchgate.netresearchgate.net The emunctory organs, gastrointestinal tract, adrenals, pancreas, and spleen were identified as target organs in rats. researchgate.net In brain areas of rats, total radioactivity was uniformly distributed, with concentrations slightly lower than those in plasma. researchgate.net this compound demonstrated very low affinity for binding to plasma proteins. researchgate.net

Intravenously administered this compound also showed rapid disappearance from the central compartment in both rats and dogs. researchgate.net

In Vivo Metabolic Pathways and Metabolite Identification

The metabolism of this compound has been investigated in detail in animal models, primarily rats and dogs, revealing several metabolic transformations.

Major Metabolic Transformations in Rat and Dog Models

In both rats and dogs, several metabolites of this compound have been identified in urine. nih.gov N-7-Desmethyl this compound (Metabolite I) is a major metabolite in rat urine, accounting for a significant percentage of the administered dose, but it is not present in dog urine. nih.govpsu.edu Conversely, 6-hydroxymethyl this compound is the most abundant metabolite found in dog urine and is absent in rat urine. nih.gov

Other metabolites (Metabolites III and IV) in both rat and dog urine are stable derivatives resulting from the cleavage of the imine bond within the diazepine (B8756704) ring. nih.gov Further hydrolysis of the amidic bond of the same intermediate leads to the formation of quantitatively minor metabolites (Metabolites V-VIII). nih.govpsu.edu

Figure 1 illustrates the proposed metabolic pathways for this compound in the rat and the dog. psu.edu

Figure 1: Proposed Metabolic Pathways for this compound in Rat and Dog

| Transformation | Species Primarily Observed In | Resulting Metabolite(s) |

| N-7-Desmethylation | Rat | N-7-Desmethyl this compound (Metabolite I) |

| 6-Hydroxymethylation | Dog | 6-Hydroxymethyl this compound |

| Cleavage of Imine Bond of Diazepine Ring | Rat and Dog | Metabolites III, IV |

| Hydrolysis of Amidic Bond (following Imine Cleavage) | Rat and Dog | Metabolites V-VIII |

In Vitro Assessment of Metabolite Activity on Receptor Binding

In vitro studies have assessed the binding affinity of this compound metabolites for benzodiazepine (B76468) receptors. Only the binding of N-7-desmethyl this compound (Metabolite I) to [³H]diazepam forebrain receptors has been shown to be comparable to that of the parent drug this compound. psu.edu Metabolite II exhibited much lower binding affinity, while metabolites III-VIII showed no affinity for these receptors. psu.edu This suggests that, among the identified metabolites, only N-7-desmethyl this compound might contribute to pharmacological activity.

Comparative Metabolic Profiles Across Animal Species

Significant differences in the metabolic profiles of this compound have been observed between animal species, particularly rats and dogs. The major urinary metabolites differ between these two species, with N-7-desmethyl this compound being prominent in rats and 6-hydroxymethyl this compound being most abundant in dogs. nih.gov This highlights species-specific metabolic pathways for this compound. Comparative metabolism studies are important in preclinical development to understand potential differences in drug disposition across species used for toxicological testing and their relevance to humans. fda.govapvma.gov.auiu.edu

Elimination and Excretion Patterns in Pre-clinical Models

In both rats and dogs, the primary route of elimination for this compound and its metabolites is via the urine. nih.govpsu.edu Following oral administration, a substantial portion of the administered dose is eliminated in the urine, ranging from 67-83% in rats and 56-66% in dogs over a 120-hour period. psu.edu Fecal excretion accounts for a smaller percentage of the total elimination in both species. psu.edu

In rats, intravenously administered this compound was eliminated from the central compartment with a half-life of 1.5 hours, while in dogs, the half-life was 1.7 hours. researchgate.net After oral administration, unchanged this compound was cleared faster in rats than in dogs, with half-lives of approximately 1.7 hours and 2.7 hours, respectively. nih.gov The rate of disappearance of total radioactivity from the tissue compartment and the brain in rats was faster than from plasma, except for the liver. researchgate.net

The percentage of unchanged this compound excreted in urine also varies between species. In one study, unchanged this compound accounted for about 35% of the dose in rat urine and about 14% in dog urine within 24 hours after intravenous administration. researchgate.net

Table 1: Summary of this compound Elimination in Rat and Dog (Oral Administration)

| Species | Primary Route of Elimination | Percentage of Dose in Urine (120 hr) | Percentage of Dose in Feces (120 hr) | Half-life of Unchanged Drug (Oral) |

| Rat | Urinary | 67-83% | Smaller percentage | ~1.7 hours |

| Dog | Urinary | 56-66% | Smaller percentage | ~2.7 hours |

Pre Clinical Pharmacological Evaluation

Assessment of Anxiolytic-like Effects in Animal Models

In pre-clinical research, the anxiolytic (anti-anxiety) potential of a compound is assessed using various animal models that rely on the natural behaviors of rodents, such as their aversion to open, brightly lit spaces. jetir.orgnih.gov Models like the elevated plus maze (EPM), light-dark box, and conflict tests are standard paradigms for screening anxiolytic drug candidates. jddtonline.infonih.gov In these tests, an increase in behaviors such as the time spent in the open arms of an EPM is interpreted as an anxiolytic-like effect. jetir.orgscielo.br

Pharmacological studies in animals identified premazepam as a potent anxiolytic agent. researchgate.net Its activity in these models demonstrated its potential to reduce anxiety-like behaviors, forming the basis for its classification as a non-sedating anxiolytic.

Characterization of Sedative and Motor Coordination Profiles in Animal Models

A significant focus of pre-clinical investigation was this compound's effect on sedation and motor function, common side effects of classical benzodiazepines. nih.gov Standard tests to evaluate these effects in rodents include the rotarod test, where an animal's ability to stay on a rotating rod is measured, and beam walking assays. nih.goviosrjournals.org A drug-induced impairment in performance on these tasks indicates a deficit in motor coordination or a sedative effect. iosrjournals.org

Studies in animal models consistently demonstrated that this compound is notably free from the sedative and ataxic (motor-impairing) properties associated with other benzodiazepines. researchgate.netnih.gov This separation of anxiolytic activity from sedative and motor-impairing effects was a defining feature of its pre-clinical profile. nih.gov

The most striking feature of this compound in pre-clinical behavioral assays was its clear differentiation from classical benzodiazepines like diazepam. While classical benzodiazepines typically produce a dose-dependent impairment in motor function alongside their anxiolytic effects, this compound was shown to be a potent anxiolytic agent that causes no sedation in animals. researchgate.netnih.gov

This unique profile is attributed to its action as a partial agonist at benzodiazepine (B76468) receptors, in contrast to full agonists like diazepam. nih.govjohnshopkins.edu This distinction suggests that this compound can produce anxiolytic effects without reaching the level of receptor activation that leads to sedation and motor impairment. nih.gov The lack of ataxic properties, in particular, may be explained by its distinct neurochemical interactions in the cerebellum, a brain region crucial for motor control. researchgate.netnih.gov

Table 1: Comparative Behavioral Effects in Animal Models

| Feature | This compound | Classical Benzodiazepines (e.g., Diazepam) |

|---|---|---|

| Anxiolytic Activity | Potent anxiolytic effects observed. | Anxiolytic effects observed. |

| Sedation | Lacks sedative properties. researchgate.netnih.gov | Produces significant sedation. nih.gov |

| Motor Coordination | Lacks ataxic (motor impairing) properties. nih.gov | Impairs motor coordination. iosrjournals.org |

| Mechanism | Partial Agonist. nih.gov | Full Agonist. |

Investigation of Anticonvulsant Properties in Animal Models

The anticonvulsant potential of compounds is often screened in animal models where seizures are induced chemically, for instance with pentylenetetrazole (PTZ, also known as leptazol), or electrically through maximal electroshock (MES). nih.govijnrph.com The ability of a drug to prevent or delay the onset of these seizures indicates anticonvulsant activity.

This compound demonstrated anticonvulsant properties in these pre-clinical models. Specifically, its efficacy was quantified by its ED50 (the dose effective in 50% of the population) in the anti-leptazol test, confirming its activity as an anticonvulsant. nih.gov

Neurochemical Investigations in Animal Brains

Neurochemical studies were performed to understand the molecular basis of this compound's unique pharmacological effects. These investigations focused on its interaction with benzodiazepine receptors in the brains of animals, particularly rats.

This compound's mechanism of action is centered on its modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. nih.gov Like other benzodiazepines, it binds to a specific site on the GABA-A receptor, acting as a positive allosteric modulator. nih.govwikipedia.org This means it enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which produces an inhibitory effect. wikipedia.org

In vitro studies using rat brain synaptosomes showed that this compound competitively displaces ligands like ³H-diazepam and ³H-flunitrazepam from benzodiazepine binding sites. nih.gov However, its interaction with the GABA-A receptor complex shows critical regional differences compared to classical benzodiazepines. In the rat cerebral cortex, the binding of this compound is significantly enhanced by the presence of GABA, an effect typical for benzodiazepine agonists. researchgate.netnih.gov In contrast, its binding in the cerebellum was found to be GABA-independent. researchgate.netnih.gov This lack of GABA-ergic modulation in the cerebellum is believed to be the neurochemical reason for its absence of ataxic side effects. researchgate.netnih.gov

Further evidence supports the classification of this compound as a partial agonist. At equiactive anticonvulsant doses (anti-leptazol ED50), a higher percentage of brain receptors are occupied by this compound compared to other benzodiazepines. nih.gov This suggests that this compound has a lower intrinsic activity at the receptor, meaning it produces a submaximal response even at full receptor occupancy, which may explain its favorable side effect profile. nih.gov

Table 2: Regional GABA Modulation of this compound Binding in Rat Brain

| Brain Region | Effect of GABA on this compound Binding | Implication |

|---|---|---|

| Cortex | Binding affinity is markedly enhanced. researchgate.netnih.gov | Contributes to anxiolytic and anticonvulsant effects. |

| Cerebellum | Binding affinity is GABA-independent. researchgate.netnih.gov | Correlates with the lack of motor coordination impairment (ataxia). nih.gov |

Investigation of Novel Pharmacological Activities in Pre-clinical Models

The primary novel pharmacological activity of this compound identified in pre-clinical models is its distinct profile as a non-sedating anxiolytic. Its novelty lies not in a completely new mechanism but in the successful separation of therapeutic anxiolytic effects from the undesirable sedative and motor-impairing side effects that limit the use of classical benzodiazepines. nih.gov This separation is a direct result of its partial agonist properties and its unique regional GABA-independent binding in the cerebellum. nih.govnih.gov Some studies also noted that in animal tests, this compound can behave as a partial antagonist to diazepam, further highlighting its distinct modulatory role at the benzodiazepine receptor. johnshopkins.edu

Kinase Modulation and Cellular Effects in Research Models (e.g., in vitro cell lines, animal tumor models)

There is currently no publicly available scientific literature detailing the preclinical pharmacological evaluation of this compound in the context of kinase modulation or its cellular effects in cancer-focused research models, such as in vitro cancer cell lines or animal tumor models. Extensive searches of scholarly databases have not yielded any studies investigating the impact of this compound on specific kinases or its potential as an anti-cancer agent.

The existing body of research on this compound primarily focuses on its activity as a pyrrolodiazepine and a partial agonist of benzodiazepine receptors. wikipedia.org Studies have characterized its anxiolytic and sedative properties, comparing its effects to those of diazepam. nih.gov The pharmacokinetic and metabolic profiles of this compound have also been investigated in human subjects, identifying its half-life and excretion pathways. johnshopkins.edu

Research into the mechanism of action of this compound has been centered on its interaction with benzodiazepine receptors in the brain, with studies exploring its binding affinity and the modulatory effects of GABA on this binding in different brain regions of rats. researchgate.netnih.gov However, these investigations have not extended to the study of kinase signaling pathways or cancer-related cellular processes.

Therefore, no data tables or detailed research findings on the kinase modulation and cellular effects of this compound in oncological research models can be provided.

Advanced Analytical Methodologies for Premazepam Research

Chromatographic Techniques for Quantification in Biological Matrices (Animal)

Chromatographic techniques are widely employed for separating and quantifying Premazepam and its related compounds in complex biological matrices obtained from animal studies, such as blood, urine, and feces. psu.edu These methods allow for the isolation of the analyte(s) of interest from interfering substances present in the matrix.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used in the analysis of pharmaceutical compounds like this compound. While specific details on HPLC applications solely for this compound in animal biological matrices were not extensively detailed in the search results, HPLC is a common preliminary or complementary technique in drug metabolism and pharmacokinetic studies. It is often coupled with detectors like UV or mass spectrometry for quantification. Studies involving radiolabeled compounds, such as [6-14C]this compound, have utilized chromatography, including thin-layer chromatography (TLC), for the analysis of the parent compound and its metabolites in animal excreta and plasma. psu.edu Quantitative analysis of radiolabeled this compound has involved scraping zones of radioactivity from TLC plates and subjecting them to liquid scintillation counting. psu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques offering high sensitivity and specificity for the analysis of drugs and metabolites in biological samples. LC-MS, in particular, is widely reported for the analysis of benzodiazepines in biological matrices and often requires less tedious sample preparation compared to GC-MS. nih.gov LC-MS/MS provides enhanced selectivity and lower limits of detection, making it suitable for quantifying compounds present at low concentrations. semanticscholar.org These techniques are essential for toxicological analysis and for studying the pharmacokinetic properties of benzodiazepines, including designer benzodiazepines. nih.govoup.comresearchgate.net While the search results did not provide specific LC-MS/MS or GC-MS parameters used exclusively for this compound in animal matrices, these methods are standard for quantifying benzodiazepines and their metabolites in biological samples like blood, urine, and hair. oup.comsemanticscholar.orgresearchgate.net The application of LC-MS/MS allows for the identification and quantification of target analytes using multiple-reaction monitoring (MRM) transitions. researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are vital for the structural characterization of this compound and its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the structure of organic compounds. beilstein-journals.orgresearchgate.net Mass spectrometry (MS), particularly when coupled with chromatography (GC-MS, LC-MS), provides molecular weight information and fragmentation patterns that aid in identification. semanticscholar.orgresearchgate.net Infrared (IR) spectroscopy can also provide structural information by identifying functional groups. researchgate.net Studies characterizing designer benzodiazepines, a class that includes compounds structurally related to this compound, have employed techniques such as NMR spectroscopy, GC-Electron Ionization-MS, LC-tandem MS, LC-quadrupole time-of-flight-MS, and IR spectroscopy for their characterization. researchgate.net Analysis of this compound metabolites in rat and dog urine has also utilized spectroscopy. psu.edu

Sample Preparation and Extraction Methodologies for Research Samples

Effective sample preparation and extraction are critical steps before chromatographic and spectrometric analysis of this compound in animal biological matrices. These procedures aim to isolate the analyte(s) from the complex matrix and concentrate them to achieve adequate sensitivity. Common sample preparation procedures for benzodiazepines in biological matrices include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govoup.com For urine samples, dilute and shoot approaches can also be used. nih.gov Alkalinization of samples prior to LLE is typically performed for benzodiazepines due to their basic pKa values, often followed by extraction with solvents like ethyl acetate (B1210297) or dichloromethane. nih.govoup.com Studies involving radiolabeled this compound in rats and dogs have utilized sample collection methods such as obtaining blood samples from the retro-orbital sinus in rats and cephalic veins in dogs, and collecting urine and feces using metabolic cages. psu.edu Fecal samples have been processed by rehydrating, solubilizing, and heating before radioactivity assay. psu.edu Urine has been prepurified using resin columns. psu.edu Hair samples, although less common than blood and urine, can also be analyzed for benzodiazepines and may involve decontamination, pulverization, incubation in methanol, evaporation of the supernatant, and reconstitution before LC-MS/MS analysis. researchgate.net

Comparative Pre Clinical Pharmacology and Future Research Directions

Benchmarking Premazepam against Other Benzodiazepine (B76468) Receptor Ligands in Pre-clinical Settings

Pre-clinical and early human pharmacological studies benchmarked this compound primarily against diazepam, the archetypal benzodiazepine. These comparisons revealed a nuanced profile for this compound, characterized by its partial agonist activity.

In animal studies, this compound was predicted to have anti-anxiety activity without significant sedation. nih.gov Studies in healthy human subjects further elucidated these differences. In single-dose studies, this compound's sedative effects and impact on most psychological tests were similar to diazepam, with some indication of greater initial psychomotor impairment. nih.gov However, a key distinction emerged upon repeated administration; this compound resulted in less sedation and tended to produce less psychomotor impairment than diazepam. nih.gov

Another significant differentiator was its effect on brain electrical activity. This compound induces more slow-wave and less fast-wave electroencephalogram (EEG) changes compared to diazepam. nih.gov This distinct EEG profile may underlie its different sedative and psychomotor profile.

From a metabolic standpoint, this compound also differs from many other benzodiazepines. Pharmacokinetic studies show that about 90% of the drug is excreted in an unchanged form, and its few metabolites show no pharmacological activity. johnshopkins.edu This is a notable contrast to drugs like diazepam, which are metabolized into other active compounds.

| Pharmacological Parameter | This compound | Diazepam (Full Agonist) |

|---|---|---|

| Primary Activity | Partial Agonist | Full Agonist |

| Sedation (Repeated Dosing) | Lower | Higher |

| Psychomotor Impairment (Repeated Dosing) | Lower | Higher |

| EEG Profile | More slow-wave, less fast-wave activity | More fast-wave activity |

| Metabolites | Pharmacologically inactive | Pharmacologically active |

Theoretical Implications for GABA-A Receptor Subtype-Selective Ligand Design

The distinct pharmacological profile of this compound carries significant theoretical implications for the design of new ligands targeting specific GABA-A receptor subtypes. The GABA-A receptor is not a single entity but a family of diverse pentameric protein complexes assembled from a variety of subunits (e.g., α, β, γ). nih.govnih.gov The specific subunit composition determines the receptor's pharmacological properties, and the benzodiazepine binding site is located at the interface between α and γ subunits. nih.gov

Different α-subunits (α1, α2, α3, α5) are associated with different physiological effects. For instance, α1-containing receptors are widely linked to sedation, while α2- and α3-containing receptors are more associated with anxiolysis. mdpi.com

This compound's ability to produce anxiolysis with a reduced sedative penalty suggests it may act differently across these receptor subtypes compared to non-selective full agonists like diazepam. nih.gov Its status as a partial agonist means it has a lower intrinsic efficacy; it does not activate the receptor to the same maximal degree as a full agonist. This property is a key strategy in modern drug design to fine-tune therapeutic effects and minimize side effects. researchgate.net

The development of ligands with selectivity for α2/α3 subtypes over the α1 subtype is a major goal in creating anxiolytics without sedation. scientificliterature.org While direct binding affinity studies of this compound across a full panel of receptor subtypes are not extensively detailed in the available literature, its functional output—anxiolysis with less sedation—mirrors the theoretical profile of an α2/α3-preferring compound or a partial agonist with limited efficacy at α1-containing receptors. The unique pyrrolodiazepine structure of this compound could serve as a scaffold for developing novel compounds with even greater subtype selectivity and finely tuned partial agonism.

Unexplored Research Avenues and Methodological Advancements in this compound Studies

The discontinuation of this compound's development left several research questions unanswered. Modern pharmacological and molecular biology techniques offer new avenues to explore its unique properties and revisit its potential as a tool compound or therapeutic lead.

Unexplored Research Avenues:

Comprehensive Subtype Profiling: A primary unexplored area is the systematic characterization of this compound's binding affinity and functional efficacy (as a positive allosteric modulator) across the full range of GABA-A receptor subtypes, particularly those containing different α-subunits (α1, α2, α3, α5).

Molecular Docking and Cryo-EM: Advanced computational modeling and cryogenic electron microscopy (Cryo-EM) could be used to visualize the precise binding mode of this compound at the α/γ interface. This would help elucidate the structural basis for its partial agonism and inform the design of new, more selective ligands. nih.gov

Peripheral Receptor Activity: The role of benzodiazepine ligands is not confined to the central nervous system. Investigating this compound's activity at peripheral benzodiazepine receptors (PBRs), now known as the translocator protein (TSPO), could reveal other potential biological activities. mdpi.com

Therapeutic Potential Re-evaluation: Given the ongoing need for anxiolytics with improved side-effect profiles, a re-evaluation of this compound's potential in specific anxiety disorder models, perhaps those where cognitive impairment is a concern, could be warranted.

Methodological Advancements:

High-Throughput Electrophysiology: Automated patch-clamp systems can now assess the modulatory effects of compounds like this compound on GABA-evoked currents in various recombinant cell lines expressing specific GABA-A receptor subtypes, providing a detailed picture of its functional selectivity.

Positron Emission Tomography (PET) Imaging: The development of a radiolabeled version of this compound could allow for in vivo PET imaging studies to map its regional brain receptor occupancy and correlate it with its behavioral effects in animal models.

Chemogenetics and Optogenetics: These techniques could be used in preclinical models to selectively activate or inhibit specific neuronal populations and then assess how this compound modulates the behavioral outputs, offering a more precise understanding of its circuit-level effects.

By applying these modern methods, the scientific community could fully characterize the pharmacology of this compound, leveraging its unique profile to unlock new insights into GABA-A receptor function and pave the way for a new generation of CNS therapeutics.

Q & A

Q. How can open science practices enhance the reproducibility of this compound research?

- Methodological Answer : Deposit raw data, code, and protocols in public repositories (e.g., Zenodo, GitHub). Use electronic lab notebooks for real-time documentation. Participate in multicenter consortiums to replicate key findings. Preprint studies to solicit peer feedback before journal submission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.